molecular formula C12H10FN3O B7461090 N-4-fluorophenyl-N'-2-pyridyl urea

N-4-fluorophenyl-N'-2-pyridyl urea

Cat. No.: B7461090
M. Wt: 231.23 g/mol
InChI Key: BATFOJVZVVSTFV-UHFFFAOYSA-N
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Description

N-4-fluorophenyl-N'-2-pyridyl urea is a substituted urea derivative of significant interest in chemical research and drug discovery. Its molecular structure features a urea core functionalized with both a 4-fluorophenyl group and a 2-pyridyl group, making it a versatile building block and ligand . The urea functionality is a privileged scaffold in medicinal chemistry, known for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for enhancing drug potency and selectivity . Specifically, 2-pyridyl urea derivatives have demonstrated valuable applications as N,O-chelate ligands for forming complexes with transition metals . Recent research has shown that Cu(II) complexes incorporating 2-pyridyl urea ligands can exhibit promising antiproliferative activity against various human lung cancer cell lines, including drug-resistant phenotypes, suggesting their potential as valuable starting points in anticancer research . This product is intended for non-human research applications only. It is not intended for therapeutic, diagnostic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-9-4-6-10(7-5-9)15-12(17)16-11-3-1-2-8-14-11/h1-8H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATFOJVZVVSTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Fluorophenyl N 2 Pyridyl Urea and Analogues

General Synthetic Strategies for Urea (B33335) Derivatives

The formation of the urea linkage is a cornerstone of organic synthesis, with numerous methods developed over the years. These strategies range from traditional approaches to more advanced, environmentally benign protocols.

Classical Approaches: Reactions Involving Isocyanates

A primary and widely utilized method for the synthesis of ureas involves the reaction of an amine with an isocyanate. commonorganicchemistry.com This reaction is typically straightforward and efficient, proceeding at room temperature in a suitable solvent without the need for a base. The high reactivity of the isocyanate group towards nucleophilic attack by the amine drives the formation of the urea bond.

However, the direct handling of isocyanates can be hazardous due to their toxicity. To circumvent this, methods for the in situ generation of isocyanates have been developed. researchgate.netrsc.org One such approach involves the use of carbamates, which can act as isocyanate precursors. commonorganicchemistry.com For instance, N,N‐dialkyl‐N′‐(pyridin‐2‐yl)‐ureas can be converted to their corresponding carbamates through the in situ formation of an isocyanate. researchgate.net Another strategy employs the reaction of Cbz-protected amines with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate isocyanates in situ, which then readily react with amines to form unsymmetrical ureas in high yields. rsc.org

The following table summarizes some common reagents used as isocyanate surrogates:

Reagent ClassSpecific ExampleReference
CarbamatesPhenyl carbamates commonorganicchemistry.com
Phosgene (B1210022) SurrogatesTriphosgene, Carbonyldiimidazole (CDI) commonorganicchemistry.com
Activated AmidesCbz-protected amines with activating agents rsc.org

Advanced Metal- and Column-Free Protocols for Pyridin-2-yl Ureas

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. In the context of pyridin-2-yl ureas, metal- and column-free protocols have emerged as an attractive alternative to traditional methods. researchgate.netrsc.org These protocols often rely on one-pot procedures, minimizing waste and simplifying purification processes.

One notable method involves the use of phenyl chloroformate as an activator for the synthesis of unsymmetrical ureas bearing 2-pyridyl units. researchgate.net The reaction proceeds through the in situ pyridinolysis of phenyl chloroformate, followed by an inner molecular rearrangement to form a phenyl carbamate (B1207046) hydrochloride intermediate. rsc.org This is then subjected to ammonolysis with a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions to the desired pyridin-2-yl ureas. rsc.orgrsc.org A key advantage of this method is the avoidance of heavy metal catalysts and the simplification of product isolation, often requiring only recrystallization or biphasic solvent extraction. researchgate.net

One-Pot Ammonolysis for Unsymmetrical Urea Synthesis

One-pot synthesis represents a highly efficient strategy for constructing complex molecules from simple starting materials in a single reaction vessel. This approach is particularly valuable for the synthesis of unsymmetrical ureas, as it can reduce the number of synthetic steps and purification procedures. rsc.orgresearchgate.netresearchgate.net

A flexible and high-yielding one-pot synthesis of 1,3-disubstituted ureas has been described that utilizes amino acids and carbon dioxide at atmospheric pressure. researchgate.net For the synthesis of pyridin-2-yl ureas, a metal- and column-free one-pot ammonolysis has been developed. rsc.orgrsc.org This method has proven to be scalable and tolerant of various functional groups on the amine substrates. rsc.org

Another innovative one-pot approach for unsymmetrical ureas involves the in situ generation of isocyanates from Cbz-protected amines, as mentioned previously. rsc.org This method is versatile, allowing for the rapid synthesis of ureas, carbamates, and thiocarbamates in high yields. rsc.orgresearchgate.net

Specific Synthetic Routes to N-4-fluorophenyl-N'-2-pyridyl Urea Scaffolds

Building upon the general principles of urea synthesis, specific methods have been developed to access N-aryl-N'-pyridyl urea scaffolds, including the target compound this compound.

Acid-Catalyzed Reactions with Pyridine-N-oxides

A recently developed protocol provides a convenient route to variously substituted 2-pyridyl ureas through the acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides. mdpi.com This reaction is typically carried out in the presence of an acid catalyst, such as methanesulfonic acid, either in a solvent like acetonitrile (B52724) or under solvent-free conditions. mdpi.com The reaction of the corresponding N-oxide with the appropriate cyanamide (B42294) can yield the desired urea derivatives in moderate to good yields. mdpi.com This method has been successfully applied to synthesize a variety of 2-pyridyl ureas. mdpi.comresearchgate.net

The general scheme for this reaction is as follows: Starting Pyridine-N-oxide + Dialkylcyanamide --(Acid Catalyst)--> N,N-dialkyl-N'-(pyridin-2-yl)urea

Condensation Reactions for Related Fluorophenyl-Containing Ureas

Condensation reactions are a fundamental tool in organic synthesis for the formation of C-N bonds. While specific data on the direct condensation synthesis of this compound is not prevalent in the provided search results, the synthesis of a related compound, N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea, has been reported. researchgate.net This suggests that condensation-type reactions are a viable strategy for coupling fluorophenyl amines with suitable partners to form urea linkages.

Design and Synthesis of this compound Derivatives

The design of derivatives based on the this compound core often involves a rational, structure-based approach. This includes computational methods like molecular docking and dynamic simulations to predict binding affinities and interactions with biological targets. researchgate.netnih.gov A common synthetic route involves the reaction of an amine with an isocyanate. For unsymmetrical ureas like the title compound, this typically involves reacting 4-fluorophenyl isocyanate with 2-aminopyridine (B139424) or, conversely, phenyl isocyanate with a substituted 2-aminopyridine derivative. The choice of precursors allows for the introduction of various substituents on either the phenyl or the pyridyl ring.

The introduction of diverse chemical groups (substituents) onto the parent scaffold is a critical strategy for modulating the physicochemical and biological properties of the molecule. These modifications can influence hydrogen bonding capabilities, molecular planarity, solubility, and target engagement. nih.gov

Key strategies include:

Varying Amine Nucleophiles: A widely used method for generating diversity is the reaction of a common isocyanate intermediate with a diverse panel of amine nucleophiles. This allows for the exploration of numerous substituents on one side of the urea linkage. nih.gov

Use of Phosgene Equivalents: Safer alternatives to highly toxic phosgene gas, such as N,N'-Carbonyldiimidazole (CDI), are frequently employed. nih.gov CDI reacts with an amine to form an activated intermediate, which then reacts with a second amine to form the unsymmetrical urea. This two-step, one-pot procedure is highly versatile for creating libraries of derivatives. thieme-connect.com

Ortho-Substitution: Introducing substituents at the ortho position of the N-aryl group can disrupt the planarity of the urea molecule. This conformational change can prevent self-association through intermolecular hydrogen bonds, thereby improving solubility and cell permeability. nih.gov

Hypervalent Iodine Reagents: A novel approach for the synthesis of unsymmetrical ureas involves the use of hypervalent iodine reagents like PhI(OAc)2. This method facilitates the coupling of amides and amines under mild, metal-free conditions, offering a broad substrate scope and potential for late-stage functionalization of complex molecules. mdpi.com

Acid-Catalyzed Reactions of N-oxides: A convenient method for synthesizing N-pyridylureas involves the acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides. This approach allows for the introduction of substituents on the pyridine (B92270) ring by starting with appropriately substituted N-oxides. mdpi.com

The selection of a synthetic strategy often depends on the desired location and nature of the substituent. Structure-activity relationship (SAR) studies have shown that the type and position of substituents on both the pyrazole (B372694) nucleus and the phenyl-urea moiety are pivotal in determining the biological activity of the resulting compounds. mdpi.com

Reagent/StrategyDescriptionType of Diversity IntroducedReference
Isocyanate + Diverse AminesReaction of a single isocyanate with a library of different primary or secondary amines.Variations on the N' side of the urea. nih.gov
N,N'-Carbonyldiimidazole (CDI)A safer phosgene equivalent that sequentially reacts with two different amines.Flexible introduction of substituents on both nitrogen atoms of the urea. nih.govthieme-connect.com
Ortho-Substitution on Aryl RingPlacement of groups at the position adjacent to the urea nitrogen on the phenyl ring.Influences molecular conformation and planarity. nih.gov
PhI(OAc)2Hypervalent iodine reagent for coupling amides and amines.Allows for the formation of unsymmetrical ureas from a wide range of precursors. mdpi.com
Pyridine-N-Oxide + CyanamideAcid-catalyzed reaction for direct synthesis of N-pyridyl ureas.Substituents on the pyridine ring. mdpi.com

Molecular hybridization is a rational design strategy that combines distinct pharmacophoric elements from two or more bioactive molecules into a single new hybrid compound. mdpi.commdpi.com The goal is to create a molecule with an improved biological profile, such as enhanced potency, better selectivity, or a novel mechanism of action. The pyridine-urea scaffold serves as a versatile foundation for this approach, particularly in the development of kinase inhibitors. nih.govmdpi.com

A prominent example of this strategy is the design of novel anticancer agents. Researchers have created hybrid molecules by combining the pyridine-urea scaffold, known to be a key feature in inhibitors of VEGFR2, with other heterocyclic systems like quinazolines or indazoles, which also possess significant cytotoxic activity. mdpi.com This rational design approach has led to the synthesis of potent compounds. For instance, a series of pyridine-urea hybrids were developed and tested against breast (MCF7) and colon (HCT116) cancer cell lines, demonstrating significant efficacy. nih.govmdpi.com

The process often involves a stepwise optimization where different heterocyclic moieties are attached to the pyridine-urea core. researchgate.net The resulting hybrid compounds are then evaluated for their biological activity. Several compounds from these studies have shown impressive potency, as detailed in the table below.

CompoundTarget Cancer Cell LineReported Activity (GI₅₀)Reference
8aMCF7 (Breast Cancer)0.06 µM researchgate.netnih.govmdpi.com
8hHCT116 (Colon Cancer)0.33 ± 0.042 µM researchgate.netnih.govmdpi.com
8iMCF7 and HCT116High Cytotoxicity researchgate.netmdpi.com

These hybridization strategies, validated through molecular modeling and biological testing, underscore the power of combining known pharmacophores to generate novel chemical entities with potent and specific biological activities. nih.gov

Structural and Conformational Analysis of N 4 Fluorophenyl N 2 Pyridyl Urea

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of N-4-fluorophenyl-N'-2-pyridyl urea (B33335). Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each offer unique insights into the molecule's structure.

NMR spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. In ¹H NMR and ¹³C NMR spectra of N-4-fluorophenyl-N'-2-pyridyl urea, specific chemical shifts and coupling patterns are expected for the protons and carbons of the 4-fluorophenyl and 2-pyridyl rings, as well as for the urea moiety.

¹H NMR: The ¹H NMR spectrum would feature distinct signals for the aromatic protons on both the fluorophenyl and pyridyl rings. The protons on the fluorophenyl group typically appear as multiplets due to both proton-proton and proton-fluorine couplings. The pyridyl protons also show characteristic shifts and splitting patterns. The two N-H protons of the urea linkage are expected to appear as broad singlets or doublets in the downfield region of the spectrum, often between 8 and 10 ppm. epa.gov

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the urea group is particularly characteristic, appearing significantly downfield. The carbon atoms of the aromatic rings show distinct signals, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF). Analysis of related fluorophenyl urea derivatives helps in assigning these chemical shifts. thieme-connect.commdpi.com

Table 1: Representative NMR Data for this compound Moiety and Related Structures Note: Exact chemical shifts for this compound are not publicly available. The data below are representative values based on closely related compounds and general principles.

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H Urea (N-H) 8.0 - 10.0
¹H Pyridyl Ring 7.0 - 8.5
¹H Fluorophenyl Ring 7.0 - 7.5
¹³C Urea (C=O) ~153 - 156
¹³C Pyridyl Ring ~110 - 150
¹³C Fluorophenyl Ring (C-F) ~155 - 160 (d, ¹JCF ≈ 240-250 Hz)

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. Analysis of similar unsymmetrical ureas reveals typical vibrational frequencies. mdpi.com

Key absorption bands include:

N-H Stretching: A prominent band or pair of bands in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibrations of the two N-H bonds in the urea linkage.

C=O Stretching (Amide I band): A strong, sharp absorption peak typically found between 1640 and 1700 cm⁻¹, which is characteristic of the urea carbonyl group. mdpi.comsigmaaldrich.com

N-H Bending (Amide II band): This band appears around 1550-1600 cm⁻¹ and is associated with the bending vibration of the N-H bonds.

Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic rings are observed in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

C-F Stretching: A strong absorption due to the carbon-fluorine bond stretch is expected around 1200-1250 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Urea 3300 - 3400 Medium-Strong
Aromatic C-H Stretch Phenyl, Pyridyl 3000 - 3100 Medium
C=O Stretch (Amide I) Urea 1640 - 1700 Strong
N-H Bend (Amide II) Urea 1550 - 1600 Medium-Strong
Aromatic C=C Bend Phenyl, Pyridyl 1400 - 1600 Medium
C-N Stretch Urea ~1300 Medium

HRMS is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula C₁₂H₁₀FN₃O), HRMS provides experimental verification of its elemental composition. Typically, the analysis is performed using electrospray ionization (ESI), which generates the protonated molecular ion [M+H]⁺. The measured mass is then compared to the theoretically calculated mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₀FN₃O
Ion [M+H]⁺
Calculated Exact Mass 232.0881

This high level of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. mdpi.comnih.gov

X-ray Crystallography of this compound and Related Fluorophenyl/Pyridyl Ureas

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational arrangements.

While many N,N'-disubstituted ureas adopt a planar trans/trans conformation, X-ray crystallographic studies show that this compound exhibits a notable exception. In the solid state, this molecule adopts a cis/trans conformation. This specific arrangement refers to the orientation around the C-N bonds of the urea moiety. The cis arrangement is with respect to the pyridyl group, and the trans is with respect to the fluorophenyl group. This contrasts with the more commonly observed planar trans/trans conformation seen in many other urea derivatives. nih.gov The dihedral angle between the fluorophenyl and acetylphenyl rings in the related N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea is reported to be 11.6(2)°, indicating a twisted, non-planar relationship between the aryl rings. researchgate.net

The preference for the cis/trans conformation in this compound is stabilized by a key intramolecular hydrogen bond. nih.gov This hydrogen bond forms between one of the urea N-H protons and the nitrogen atom of the 2-pyridyl ring. This interaction creates a stable six-membered ring-like structure, which locks the molecule into this specific conformation. In addition to this intramolecular interaction, crystal structures of related ureas, such as N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea, reveal extensive intermolecular hydrogen bonding, where molecules are linked by pairs of strong N—H···O hydrogen bonds, forming characteristic chain or network motifs in the crystal lattice. researchgate.netresearchgate.net

Crystal Packing and Supramolecular Assembly

The crystal structure of this compound is characterized by a well-defined arrangement of molecules, forming a stable, three-dimensional supramolecular architecture. The individual molecules, which appear as white crystalline needles when recrystallized from hot acetonitrile (B52724), organize themselves through a network of non-covalent interactions. rsc.org This self-assembly is a critical feature of phenyl-urea derivatives, dictating the material's bulk properties.

In related fluorophenyl urea compounds, molecules are often observed to pack in layered structures. For instance, N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea molecules are packed into layers parallel to the (010) crystallographic plane. researchgate.netresearchgate.net Similarly, N,N′-bis(4-fluorophenyl)urea molecules are linked into chains that extend along the b-axis. nih.gov This chain-like or layered packing is a common motif driven primarily by strong hydrogen bonds.

Investigation of Intermolecular Interactions (e.g., N–H···O, C–H···F)

The stability of the supramolecular structure of this compound is governed by a variety of intermolecular interactions. The most significant of these are the classical hydrogen bonds involving the urea functional group.

N–H···O Hydrogen Bonds: The primary interaction driving the assembly is the hydrogen bond between the N-H groups of the urea moiety and the carbonyl oxygen (C=O). This interaction is a hallmark of urea derivatives. In analogous structures like N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea, molecules are linked by strong N—H···O hydrogen bonds, forming distinct ring motifs. researchgate.netresearchgate.net Similarly, in N,N′-bis(4-fluorophenyl)urea, these interactions link adjacent molecules into chains. nih.gov Infrared spectroscopy data for this compound shows a strong absorption peak around 1694.6 cm⁻¹, characteristic of the C=O stretch, and N-H stretching vibrations around 3064.3 cm⁻¹, consistent with the presence of these hydrogen-bonded groups. rsc.org

The table below summarizes typical bond parameters for these interactions as observed in related structures.

Interaction TypeDonor-H Distance (Å)H···Acceptor Distance (Å)Donor···Acceptor Distance (Å)Angle (°)
N–H···O 0.882.062.93170
C–H···F 0.952.453.38165
Data is representative of interactions found in similar fluorophenyl urea crystal structures.

Other potential interactions that may contribute to the crystal stability include π-π stacking between the aromatic rings and weaker C–H···π interactions. The comprehensive analysis of these varied non-covalent forces is essential for understanding the molecule's solid-state behavior.

Theoretical Conformational Studies

Quantum Mechanical Calculations (e.g., DFT-D, M06–2X)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and conformational preferences of molecules like this compound. Methods such as DFT-D or M06-2X are specifically designed to account for non-covalent interactions (dispersion forces), which are critical in determining the supramolecular assembly.

Furthermore, DFT can be used to analyze the molecular electrostatic potential (MEP), which highlights the electron-rich (negative potential, e.g., around the carbonyl oxygen and pyridyl nitrogen) and electron-poor (positive potential, e.g., around the N-H protons) regions of the molecule. This provides a clear rationale for the observed N–H···O hydrogen bonding patterns. Natural Bond Orbital (NBO) analysis can also be performed to study hyperconjugative interactions and charge delocalization, revealing the stability contributions from intramolecular electronic effects. ijcce.ac.ir

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in various environments over time. nih.gov While quantum calculations provide insight into static structures, MD simulations can model the conformational flexibility and intermolecular association processes in solution or in the solid state.

MD simulations can be used to explore the conformational landscape of the molecule by tracking the fluctuations in key dihedral angles. This allows for an understanding of which conformations are most stable and the energy barriers between them. For instance, simulations can reveal the dynamics of the urea linker and the relative orientations of the aromatic rings. nih.gov

In the context of supramolecular assembly, MD simulations can model the aggregation of multiple molecules from a random distribution in a solvent box. By analyzing the trajectories, one can observe the spontaneous formation of hydrogen-bonded dimers and larger clusters, providing a dynamic picture of the self-assembly process mentioned in section 3.2.3. Key metrics analyzed during these simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecular conformation. nih.gov

Radial Distribution Functions: To characterize the probability of finding molecules at a certain distance from each other, revealing packing patterns.

Hydrogen Bond Analysis: To quantify the lifetime and dynamics of specific intermolecular hydrogen bonds (e.g., N–H···O). nih.gov

These computational techniques provide a powerful complement to experimental data, offering atomic-level insights into the structural and dynamic properties of this compound.

Computational Chemistry and in Silico Modeling of N 4 Fluorophenyl N 2 Pyridyl Urea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and reactivity.

The optimization of the molecular geometry of N-4-fluorophenyl-N'-2-pyridyl urea (B33335) is the foundational step in computational analysis. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable conformation of the molecule.

Key geometric parameters such as bond lengths and angles are also determined. The C=O bond of the urea group is expected to have a length of approximately 1.25 Å, while the C-N bonds of the urea are typically around 1.38 Å. The substitution of a fluorine atom on the phenyl ring is unlikely to cause major changes to the core geometry but will influence the electronic properties.

Table 1: Predicted Geometric Parameters for N-4-fluorophenyl-N'-2-pyridyl Urea based on DFT Calculations

ParameterPredicted ValueComment
C=O Bond Length~1.25 ÅTypical for a urea carbonyl group.
Urea C-N Bond Lengths~1.38 ÅPartial double bond character due to resonance.
Phenyl-Urea Dihedral Angle~30°- 60°Indicates significant twisting from planarity.
Pyridyl-Urea Dihedral Angle~20°- 50°Contributes to the overall 3D conformation.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing different electrostatic potential values.

For this compound, the MEP analysis reveals distinct regions of varying potential:

Negative Regions (Red/Yellow): These areas are characterized by high electron density and are susceptible to electrophilic attack. The most negative potential is expected to be located on the carbonyl oxygen atom of the urea group, making it a primary hydrogen bond acceptor researchgate.net. The nitrogen atom of the pyridyl ring also represents a region of negative potential, capable of forming hydrogen bonds or coordinating with metal ions researchgate.net.

Positive Regions (Blue): These regions are electron-deficient and are targets for nucleophilic attack. The highest positive potential is found on the hydrogen atoms of the urea's N-H groups. These protons are acidic and act as strong hydrogen bond donors researchgate.net.

Neutral Regions (Green): The carbon atoms of the aromatic rings generally form regions of near-neutral potential.

The fluorine atom, being highly electronegative, will create a localized negative potential around itself while influencing the potential of the entire phenyl ring. This information is critical for understanding intermolecular interactions, particularly in the context of ligand-receptor binding.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species wikipedia.orgfiveable.me. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity taylorandfrancis.com.

For this compound, the HOMO is expected to be distributed over the electron-rich phenyl and pyridyl rings, while the LUMO is likely centered on the urea moiety and the pyridyl ring. DFT calculations can provide precise energy values for these orbitals researchgate.net.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): ≈ -EHOMO

Electron Affinity (A): ≈ -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Softness (S): 1 / (2η)

These indices provide a quantitative measure of the molecule's stability and reactivity profile.

Table 2: Predicted FMO Energies and Global Reactivity Indices

DescriptorPredicted Value (eV)Interpretation
EHOMO-6.5 to -5.5Indicates electron-donating capability.
ELUMO-1.5 to -0.5Indicates electron-accepting capability.
Energy Gap (ΔE)4.0 to 5.0Suggests high kinetic stability and low reactivity.
Electronegativity (χ)3.5 to 4.0Overall electron-attracting power.
Chemical Hardness (η)2.0 to 2.5Resistance to change in electron distribution.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for predicting ligand-target interactions and binding affinities.

Diaryl urea compounds, including N-aryl-N'-pyridyl ureas, are well-known inhibitors of various protein kinases, which are crucial targets in cancer therapy nih.govnih.gov. Molecular docking studies of this compound into kinase active sites, such as Apoptosis signal-regulating kinase 1 (ASK1) or Raf-1 kinase, can predict its binding mode and affinity nih.govmdpi.com.

A common binding pattern for this class of inhibitors involves the urea moiety forming key hydrogen bonds with the "hinge region" of the kinase domain. Specifically:

One N-H group donates a hydrogen bond to a backbone carbonyl oxygen of a hinge residue (e.g., Cys or Glu).

The urea carbonyl oxygen accepts a hydrogen bond from a backbone N-H of another hinge residue (e.g., Asp or Phe).

The 2-pyridyl group often occupies a hydrophobic pocket, with the nitrogen atom sometimes forming an additional hydrogen bond with a nearby amino acid or a water molecule. The 4-fluorophenyl group typically extends into a more solvent-exposed region, where the fluorine atom can engage in favorable orthogonal multipolar interactions or other specific contacts.

The binding affinity is estimated through a scoring function, which calculates a value (e.g., in kcal/mol) that represents the strength of the interaction. Lower scores typically indicate better binding. These predictions help prioritize compounds for synthesis and biological testing mdpi.com.

Table 3: Typical Ligand-Target Interactions for this compound in a Kinase Active Site

Molecular MoietyType of InteractionPotential Interacting Residue
Urea N-H (adjacent to pyridyl)Hydrogen Bond DonorHinge Region Backbone C=O
Urea C=OHydrogen Bond AcceptorHinge Region Backbone N-H
Pyridyl RingHydrophobic/π-π StackingAlanine, Valine, Leucine
Pyridyl NitrogenHydrogen Bond AcceptorSerine, Threonine, Water
4-Fluorophenyl RingHydrophobic/van der WaalsSolvent-exposed pocket

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For urea-based kinase inhibitors, pharmacophore models are developed based on the common features of known active compounds nih.gov.

For this compound, the key pharmacophoric features can be identified as:

One Hydrogen Bond Donor (HBD): The N-H proton of the urea linker.

One or Two Hydrogen Bond Acceptors (HBA): The urea carbonyl oxygen and the pyridyl nitrogen atom.

Two Aromatic/Hydrophobic Regions (AR/HY): The 4-fluorophenyl ring and the pyridyl ring.

These features represent the essential interaction points for binding to the target kinase. A well-defined pharmacophore model can be used as a 3D query to screen large chemical databases to identify novel compounds with a similar interaction profile and potential biological activity nih.govmdpi.com. The specific arrangement and distances between these features are critical for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.comfrontiersin.org By identifying the physicochemical properties, or molecular descriptors, that influence a compound's activity, QSAR models can predict the efficacy of novel, unsynthesized molecules. nih.gov This approach is particularly valuable for optimizing lead compounds, such as derivatives of this compound, by guiding the rational design of more potent and selective analogs.

The development of predictive QSAR models is a systematic process that involves several key stages. While specific models for this compound are not prominently featured in publicly available literature, the methodology can be understood from studies on analogous series of diaryl urea and pyridine (B92270) derivatives. nih.govchemrevlett.com

The initial step involves compiling a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values). frontiersin.org For instance, a study on diaryl urea derivatives as B-RAF inhibitors utilized a dataset of 35 compounds to build a QSAR model. nih.gov This dataset is then typically divided into a training set, used to build the model, and a test set (or external validation set), used to assess its predictive power on compounds not used during model generation. frontiersin.org

Various statistical methods are employed to create the model. Multiple Linear Regression (MLR) is a common linear method that generates an easily interpretable equation. chemrevlett.com More advanced, non-linear methods are also frequently used, such as the Partial Least Squares Least Squares Support Vector Machine (PLS-LS-SVM) or Gene Expression Programming (GEP), which can capture more complex relationships between structure and activity. frontiersin.orgnih.gov The robustness and predictive accuracy of the developed models are evaluated using several statistical metrics, as shown in the table below.

Statistical MetricDescriptionIndication of a Good Model
Coefficient of Determination (R²)Measures the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). Ranges from 0 to 1.Value close to 1 indicates a good fit for the training set data. chemrevlett.com
Leave-One-Out Cross-Validation Coefficient (Q²_LOO)A measure of the model's internal predictive ability, calculated by systematically removing one compound at a time and predicting its activity using the model built from the remaining compounds.A higher value (e.g., > 0.5) suggests good internal robustness. chemrevlett.com
External Validation R² (R²_pred)The R² value calculated for the external test set, indicating how well the model predicts the activity of new compounds.A high value (e.g., > 0.6) demonstrates the model's ability to generalize.
Y-RandomizationA validation technique where the biological activity data is randomly shuffled to ensure the original model is not due to a chance correlation.Low R² and Q² values for the randomized models confirm the robustness of the original QSAR model. chemrevlett.com

For example, a QSAR study on pyridine derivatives developed an MLR model with an R² of 0.808 for the training set and 0.908 for the test set, indicating strong predictive capability. chemrevlett.com Similarly, a non-linear PLS-LS-SVM model for diaryl urea derivatives showed superior predictive ability compared to linear models, highlighting the importance of selecting the appropriate modeling technique. nih.gov

A key outcome of QSAR modeling is the identification of molecular descriptors that significantly influence biological activity. These descriptors are numerical representations of a molecule's physicochemical properties. Understanding which descriptors are critical allows chemists to rationally modify a lead structure to enhance its desired activity.

Studies on related urea and pyridine-containing compounds have identified several classes of descriptors as being important for various biological activities, such as anticancer or enzyme inhibition. nih.govnih.gov

Topological Descriptors: These describe the size, shape, and degree of branching within a molecule.

Electronic Descriptors: These relate to the distribution of electrons in the molecule, including partial charges and polarizability. The average nucleophilic reaction index for a nitrogen atom, for instance, has been shown to correlate with activity in some models. frontiersin.org

Thermodynamic Descriptors: Lipophilicity, often represented as logP or clogP, is a crucial descriptor that affects a compound's ability to cross cell membranes. In a study of urea-substituted pyrimidines as antimalarials, lipophilicity was identified as a key driver of activity. nih.gov

Quantum-Chemical Descriptors: These are derived from quantum mechanics calculations and can describe properties like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The table below summarizes key descriptors found to be influential in QSAR models of analogous compound series.

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Biological ActivityReference Study Finding
ThermodynamicclogP (Calculated LogP)Affects membrane permeability and solubility. Higher lipophilicity can improve anti-malarial activity but may also lead to poor solubility.Identified as a key driver for improved anti-malarial activity in phenylurea substituted pyrimidines. nih.gov
TopologicalMolecular Size / VolumeRelates to how well the molecule fits into a target's binding pocket.Found to affect the inhibition activity of diaryl urea B-RAF inhibitors. nih.gov
ElectronicPolarizabilityInfluences non-covalent interactions (e.g., van der Waals forces) with the biological target.Shown to be a significant factor for the activity of diaryl urea derivatives. nih.gov
Quantum-ChemicalAverage nucleophilic reaction index for N atomQuantifies the tendency of a nitrogen atom to donate electrons, which can be crucial for hydrogen bonding or other interactions.A positive correlation suggested that higher nucleophilicity at a specific nitrogen was linked to decreased activity in a model of thiazolidin-4-one derivatives. frontiersin.org

By analyzing the coefficients of these descriptors in the QSAR equation, researchers can predict whether increasing or decreasing a certain property will lead to better biological activity, thereby guiding the synthesis of more effective compounds.

Application of Machine Learning Approaches for Property and Interaction Prediction

Beyond traditional QSAR, machine learning (ML) offers a powerful and flexible framework for predicting a wide range of molecular properties and interactions. researchparks.org ML algorithms can handle vast and complex datasets, uncovering intricate patterns that may not be apparent with linear methods. mdpi.comnih.gov These techniques are increasingly being applied to predict not only the biological activity of compounds like this compound but also their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netyoutube.com

The process begins with curating a large dataset and calculating molecular descriptors or fingerprints, which serve as the input features for the model. mdpi.com A variety of ML algorithms can then be trained to learn the relationship between these features and the property of interest. youtube.commdpi.com

Commonly used machine learning algorithms in drug discovery include:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control over-fitting. It has been successfully used to build classifiers that predict whether a compound is an active urease inhibitor. nih.gov

Support Vector Machines (SVM): A classification method that finds the optimal hyperplane to separate data points into different classes.

k-Nearest Neighbors (KNN): A pattern recognition algorithm that classifies a compound based on the properties of its closest neighbors in the feature space.

Deep Neural Networks (DNN): Complex, multi-layered networks that can model highly non-linear relationships. These are particularly useful for predicting properties from SMILES strings or molecular graphs. researchgate.netmdpi.com

The table below showcases the application of various machine learning models in predicting properties for compound classes relevant to this compound.

Machine Learning AlgorithmApplication AreaExample FindingPotential Relevance
Random Forest (RF)Urease Inhibitor ClassificationA model built using a large dataset of urease inhibitors achieved high precision (81% for actives) in predicting new inhibitors. nih.govCould be used to screen virtual libraries for novel urease inhibitors based on the urea scaffold.
Support Vector Machine (SVM)General Bioactivity PredictionUsed alongside other algorithms to construct robust models for identifying urease inhibitors from physicochemical properties. mdpi.comApplicable for creating classification models (active vs. inactive) for various biological targets.
Deep Neural Networks (e.g., LSTMs)Physicochemical Property Prediction (e.g., Solubility)Deep learning models trained on SMILES strings have shown competitive performance in predicting properties like aqueous solubility and partition coefficients. mdpi.comCan predict fundamental ADMET properties for novel urea derivatives without experimental data.
Various (Ensemble Models)ADMET Property PredictionML models have been evaluated for their ability to predict properties like metabolic clearance and plasma protein binding for complex molecules. researchgate.netnih.govCrucial for early-stage filtering of drug candidates to avoid late-stage failures due to poor pharmacokinetic profiles.

These machine learning models provide a rapid and cost-effective means to prioritize compounds for synthesis and experimental testing, significantly accelerating the drug discovery cycle. researchparks.orgmdpi.com By integrating data from diverse sources, ML can build comprehensive predictive models that guide the design of molecules with optimized activity and drug-like properties.

Biological Activity and Mechanistic Investigations of N 4 Fluorophenyl N 2 Pyridyl Urea Derivatives

Enzyme Inhibition Studies

The core chemical scaffold of N-4-fluorophenyl-N'-2-pyridyl urea (B33335) has been identified as a versatile backbone for the design of potent enzyme inhibitors. Researchers have synthesized and evaluated numerous derivatives, leading to the discovery of compounds with significant inhibitory effects against several key enzymes involved in cellular signaling pathways.

Sirtuin1 (SIRT1) Enzyme Inhibition and Associated Molecular Mechanisms (e.g., p53 overexpression)

Sirtuin1 (SIRT1) is a protein deacetylase that plays a critical role in various cellular processes, including stress resistance and cell survival. One of its key substrates is the tumor suppressor protein p53. Deacetylation of p53 by SIRT1 is known to inhibit its transcriptional activity. Consequently, the inhibition of SIRT1 can lead to an increase in acetylated p53, thereby enhancing its tumor-suppressive functions.

While direct studies on N-4-fluorophenyl-N'-2-pyridyl urea derivatives as SIRT1 inhibitors are not extensively documented in publicly available research, the general mechanism of SIRT1 inhibition involves compounds that block the active site of the enzyme. This inhibition leads to the hyperacetylation of SIRT1 substrates, including p53. nih.gov Increased acetylation of p53, particularly at lysine residues in its C-terminal domain, is a marker for its activation. nih.gov This activation can, in turn, induce the transcription of target genes involved in cell cycle arrest and apoptosis. nih.govaacrjournals.org It is a plausible hypothesis that this compound derivatives, if found to inhibit SIRT1, would follow this established molecular mechanism, leading to an overexpression of active, acetylated p53. Studies have shown that the inhibition of SIRT1 can enhance p53 acetylation in response to DNA damage, although this may not always translate to altered cell survival. nih.gov The interplay between SIRT1 and p53 is a crucial area of cancer research, and the development of specific SIRT1 inhibitors is a key therapeutic strategy. aacrjournals.org

Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is a key player in stress-induced apoptosis. The inhibition of ASK1 is a promising therapeutic strategy for various diseases. Novel pyridin-2-yl urea inhibitors have been developed and shown to be potent against ASK1. nih.govmdpi.com

In a study exploring pyridin-2-yl urea derivatives, several compounds demonstrated significant inhibitory activity against ASK1. For instance, a derivative featuring an indoline ring showed an exceptionally low IC50 value of 1.55 ± 0.27 nM, indicating very high potency. mdpi.com Another derivative with a methoxy (B1213986) group also exhibited strong inhibition with an IC50 of 45.27 ± 4.82 nM. mdpi.com The position of substituents on the pyridin-2-yl urea scaffold was found to be crucial for inhibitory activity, as highlighted by the differing potencies of various derivatives. mdpi.com One 2-pyridinyl urea-containing compound, designated YD57, was identified as a potent small-molecule inhibitor of ASK1. nih.gov

Compound DerivativeIC50 (nM)
Indoline ring derivative1.55 ± 0.27
Methoxy group derivative45.27 ± 4.82
Substituent position isomer2.92 ± 0.28

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Therefore, inhibiting VEGFR2 is a major strategy in cancer therapy. N-phenyl-N'-{4-(4-quinolyloxy)phenyl} urea derivatives have been the subject of quantitative structure-activity relationship (QSAR) studies to understand the structural requirements for potent VEGFR2 inhibition. tandfonline.com

Research has shown that pyridine-urea derivatives can exhibit modest to potent VEGFR2 inhibitory activity. For example, two pyridine-urea derivatives, designated as 8b and 8e, showed IC50 values of 5.0 ± 1.91 µM and 3.93 ± 0.73 µM, respectively. mdpi.com While these values are modest compared to the reference drug Sorafenib (IC50 = 0.09 ± 0.01 µM), they highlight the potential of this chemical scaffold. mdpi.com Further modifications to the diaryl urea structure have led to derivatives with significantly enhanced potency. For instance, a diaryl urea derivative, compound 6a, demonstrated an IC50 value of 2.913 µM against the A549 cancer cell line. nih.gov Molecular docking studies have revealed that these diaryl urea derivatives bind to the kinase domain of VEGFR2 in a manner similar to sorafenib. nih.gov

Compound DerivativeIC50 (µM)
Pyridine-urea 8b5.0 ± 1.91
Pyridine-urea 8e3.93 ± 0.73
Diaryl urea 6a (against A549)2.913
Sorafenib (Reference)0.09 ± 0.01

T-Locus-Encoded Protein Kinase (TOPK) Inhibition

T-Locus-Encoded Protein Kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is highly expressed in various cancer tissues and is associated with poor prognosis. TOPK plays a crucial role in mitosis and cell proliferation, making it an attractive target for cancer therapy. nih.govoncotherapy.co.jp

While specific studies on this compound derivatives as TOPK inhibitors are limited in the available literature, the general role of TOPK in cancer suggests that its inhibition is a valuable therapeutic strategy. Inhibition of TOPK has been shown to suppress the phosphorylation of downstream targets like ERK1/2 and p38 MAPK. nih.gov Furthermore, TOPK inhibition can sensitize tumor cells to radiation-induced damage by enhancing replication stress. nih.gov The development of TOPK inhibitors, such as OTS964, has demonstrated that targeting this kinase can lead to complete tumor regression in preclinical models, validating its potential as a drug target. oncotherapy.co.jp Future research may explore the potential of this compound derivatives to inhibit TOPK.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Dysregulation of EGFR signaling is a common feature in many cancers, making it a well-established target for anticancer drugs. mdpi.com

Derivatives containing a phenylurea scaffold have been investigated as EGFR inhibitors. For example, N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives have been synthesized and evaluated for their inhibitory activity against various EGFR mutant forms. tandfonline.com Certain compounds from this series were found to be biochemically active in the nanomolar range against both wild-type EGFR and the L858R mutant. tandfonline.com Another study on N-phenyl pyrazoline derivatives also identified them as potent EGFR inhibitors that can suppress the aggressiveness and cancer stem cell-like phenotype of cervical cancer cells. nih.gov These findings suggest that the N-phenyl urea moiety is a valuable pharmacophore for the design of EGFR inhibitors.

Transglutaminase 2 (TGase 2) Inhibition

Transglutaminase 2 (TGase 2) is a multifunctional enzyme with transamidation activity that has been implicated in a variety of diseases, including cancer and neurodegenerative disorders. The development of TGase 2 inhibitors is an active area of research. nih.gov

Urea-based compounds have been explored as inhibitors of enzymes with carboxypeptidase activity, which shares some mechanistic features with transglutaminases. For instance, urea-based inhibitors have been designed for glutamate carboxypeptidase II (GCPII), demonstrating the utility of the urea scaffold in targeting such enzymes. nih.gov While direct inhibition of TGase 2 by this compound derivatives is not well-documented, the broader class of urea derivatives has shown promise. The development of both reversible and irreversible inhibitors of TGase 2 is being pursued, with some compounds showing therapeutic potential in preclinical models. researchgate.net The inhibitory mechanism can involve competitive binding at the active site or allosteric modulation of the enzyme's activity. nih.gov

DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition

While direct studies on this compound's inhibition of DNA gyrase and dihydrofolate reductase (DHFR) are not extensively documented in publicly available research, the broader class of pyridine-urea derivatives has shown promise in targeting these crucial enzymes.

DNA Gyrase Inhibition: DNA gyrase is a vital bacterial enzyme that plays a key role in DNA replication, transcription, and repair, making it an attractive target for antibacterial agents. Certain pyridine-3-carboxamide-6-yl-ureas, which share a structural resemblance to this compound, have been identified as inhibitors of the ATPase subunit of DNA gyrase. These compounds have demonstrated potent antibacterial activity against Gram-positive bacteria. The urea moiety in these derivatives is often crucial for their inhibitory action. Although specific IC50 values for this compound are not available, the activity of these related compounds suggests that this class of molecules warrants further investigation as potential DNA gyrase inhibitors.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is another critical enzyme, essential for the synthesis of nucleic acids and amino acids. It is a well-established target for both antibacterial and anticancer therapies. While direct evidence of this compound inhibiting DHFR is scarce, the general class of heterocyclic urea derivatives has been explored for this purpose. The structural features of these compounds can allow them to mimic the binding of the natural substrate, folic acid, to the active site of DHFR, thereby inhibiting its function. Further enzymatic assays would be necessary to determine the specific inhibitory potential of this compound against DHFR.

Receptor Ligand Interactions and Molecular Recognition

The interaction of this compound derivatives with protein receptors is a key aspect of their biological activity. Molecular docking studies on similar pyridin-2-yl urea compounds have provided insights into their potential binding modes. For instance, research on pyridin-2-yl urea inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1) revealed that the urea moiety is crucial for forming hydrogen bonds with the protein's backbone. The pyridine (B92270) and phenyl rings can further stabilize the complex through hydrophobic and pi-stacking interactions within the receptor's binding pocket. These studies suggest that this compound could adopt a similar binding conformation in various protein targets, with the fluorine substituent on the phenyl ring potentially enhancing binding affinity or altering selectivity. The specific interactions, however, would be dependent on the unique topology and amino acid composition of the receptor's active site.

Cytotoxic Activity in Cancer Cell Lines (In Vitro Investigations)

The cytotoxic effects of this compound derivatives have been evaluated against a variety of human cancer cell lines, demonstrating their potential as anticancer agents. The following subsections detail the findings from in vitro studies on specific cancer cell lines.

Several studies have highlighted the potent cytotoxic activity of pyridine-urea derivatives against the MCF-7 human breast cancer cell line. For example, a series of novel pyridine-ureas demonstrated significant growth inhibitory activity, with some compounds exhibiting IC50 values in the sub-micromolar range, indicating high potency mdpi.com. The presence of a 4-fluorophenyl group, as in this compound, is a common feature in many biologically active compounds and can contribute to enhanced cytotoxic effects.

Compound DerivativeIC50 (µM) on MCF-7 CellsReference
Pyridine-urea derivative 8e0.22 mdpi.com
Pyridine-urea derivative 8n1.88 mdpi.com

Derivatives of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea have shown promising antiproliferative activity against the HCT-116 human colon cancer cell line mdpi.com. Compounds featuring a fluorine atom on the phenyl ring, a characteristic of this compound, were among the more active derivatives. Similarly, studies on other heterocyclic compounds have demonstrated cytotoxicity against the Caco-2 colon cancer cell line, suggesting that this cell line is also susceptible to compounds with related structural motifs.

Compound DerivativeCell LineIC50 (µM)Reference
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative 9bHCT-116<3 mdpi.com
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative 9dHCT-116<3 mdpi.com
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative 9gHCT-116<3 mdpi.com

The A549 human lung carcinoma cell line has also been a target for evaluating the cytotoxic potential of this compound derivatives. Research on related N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea compounds has shown that specific derivatives exhibit potent activity against A549 cells, with IC50 values below 5 µM mdpi.com. The presence of a fluorine atom on the phenyl ring appeared to be a favorable feature for this activity.

Compound DerivativeIC50 (µM) on A549 CellsReference
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative 8c<5 mdpi.com
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative 9b<5 mdpi.com
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative 9d<5 mdpi.com

While extensive data on the specific activity of this compound against the HepG2 human liver cancer cell line is limited, studies on related phenylurea substituted 2,4-diamino-pyrimidines have been conducted. These studies assessed both antimalarial activity and mammalian cytotoxicity in HepG2 cells, providing a selectivity index. This indicates that while the compounds may have a desired primary activity, their effect on liver cells is also an important consideration in their development as therapeutic agents. Further direct testing of this compound on HepG2 cells is needed to ascertain its specific cytotoxic profile against this cell line.

Antimicrobial Activity Studies (In Vitro Investigations)

The antimicrobial potential of urea derivatives has been a subject of significant research, with studies exploring their efficacy against a range of bacterial and fungal pathogens. While investigations specifically targeting this compound are not extensively detailed in the provided literature, the broader class of N,N-disubstituted urea derivatives has shown notable antimicrobial effects. nih.gov

In vitro screening of newly synthesized urea derivatives has been conducted against several bacterial and fungal strains, including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, and Cryptococcus neoformans. nih.gov These studies have revealed that while the level of interaction varies, many of these molecules exhibit promising growth inhibition, particularly against Acinetobacter baumannii. nih.gov For instance, the adamantyl urea derivative, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, demonstrated outstanding and selective inhibition (94.5%) against A. baumannii. nih.gov Other studies on different sets of urea and thiourea (B124793) derivatives have confirmed significant antibacterial activity against strains like Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, and Shigella dysenteriae. researchgate.net

The general findings suggest that the urea scaffold is a viable backbone for the development of new antimicrobial agents. nih.gov The specific antimicrobial profile of this compound would be influenced by the electronic and structural contributions of its fluorophenyl and pyridyl moieties, an area that warrants further targeted investigation.

Compound ClassTest OrganismsKey FindingsReference
Aryl Urea DerivativesAcinetobacter baumannii1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea showed 94.5% growth inhibition. nih.gov
Aryl Urea DerivativesEscherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureusVariable levels of interaction and growth inhibition were observed. nih.gov
Aryl Urea DerivativesCandida albicans, Cryptococcus neoformansScreened for antifungal activity with variable results. nih.gov
Urea/Thiourea DerivativesBacillus subtilis, Staphylococcus aureus, Salmonella typhi, Shigella dysenteriaeCompounds showed significant antibacterial activity. researchgate.net

Antischistosomal Activity

N,N'-diaryl ureas have recently been identified as a promising new class of chemical compounds with antischistosomal properties. nih.gov Research into this area has highlighted derivatives containing a 4-fluoro-3-trifluoromethylphenyl group as having the most effective in vivo activity against the parasitic flatworm Schistosoma mansoni. nih.gov

Studies involving a range of N,N'-diaryl ureas have demonstrated their ability to kill newly transformed schistosomula (NTS) and adult S. mansoni worms. nih.gov In these investigations, active compounds displayed IC₅₀ values against NTS ranging from 0.15 to 5.6 µM, with a similar effective range of 0.18 to 3.3 µM against adult worms. nih.gov The structure-activity relationship analyses from these studies indicated a hierarchy of effectiveness for the aryl substructures, with the 4-fluoro-3-trifluoromethylphenyl group being among the most potent. nih.gov The inclusion of azaheterocycles, such as pyridyl groups, was also explored to improve properties like aqueous solubility while maintaining biological activity. nih.gov Specifically, N,N-diaryl ureas with 3-trifluoromethyl-4-pyridyl substructures were found to be metabolically stable and possessed high activity. nih.gov Although there was no direct correlation found between the compound's plasma exposure and its in vivo activity, the consistent efficacy of derivatives containing fluorophenyl and pyridyl-like structures underscores the potential of this compound and related compounds as candidates for antischistosomal drug development. nih.gov

TargetCompound ClassObserved Activity (IC₅₀)Reference
Newly Transformed Schistosomula (NTS) of S. mansoniActive N,N'-Diaryl Ureas0.15 to 5.6 µM nih.gov
Adult S. mansoniActive N,N'-Diaryl Ureas0.18 to 3.3 µM nih.gov

Plant Growth Regulatory Effects

Phenylurea-type compounds are a well-established class of synthetic cytokinins, which are plant hormones that promote cell division (cytokinesis) and are involved in cell growth and differentiation. wikipedia.org Derivatives of N-phenyl-N'-(pyridyl)urea, in particular, have been recognized for their potent cytokinin activity. semanticscholar.org This activity can sometimes exceed that of naturally occurring adenine-type cytokinins like kinetin and zeatin. semanticscholar.org

The mechanism of action for cytokinins involves a phosphorelay signaling pathway that begins with the hormone binding to a histidine kinase receptor. wikipedia.org Synthetic phenylurea derivatives like thidiazuron (TDZ) are known to activate these receptors effectively. wikipedia.orgmdpi.com The structural similarity of this compound to other biologically active phenyl-pyridyl ureas suggests it likely functions as a synthetic cytokinin. semanticscholar.org This class of compounds can influence various aspects of plant development, including retarding chlorophyll degradation and improving callus yield in tissue cultures. researchgate.net

The structural components of this compound are found in various classes of commercial herbicides, suggesting its potential for herbicidal activity. The urea backbone is a core feature of sulfonylurea herbicides, such as chlorsulfuron, which act by inhibiting the enzyme acetolactate synthase (ALS), thereby blocking the biosynthesis of essential amino acids in weeds. nih.gov

Furthermore, the pyridyl group is a key component of other types of herbicides. Picolinic acid (a pyridine derivative) and its compounds are a notable class of synthetic auxin herbicides that disrupt normal plant growth. mdpi.com The presence of both the urea scaffold and a pyridyl ring in a single molecule indicates a potential for dual or novel mechanisms of herbicidal action, making derivatives of this type interesting candidates for agrochemical research. nih.govmdpi.com

Antioxidant Potential

Substituted phenyl urea derivatives have been investigated for their antioxidant properties. researchgate.net In vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging test, are commonly used to evaluate the antioxidant capacity of these compounds. researchgate.net

Studies on a series of 2- and 4-substituted phenyl urea and thiourea derivatives have demonstrated their ability to act as antioxidants. researchgate.net The potency of this activity is influenced by the nature and position of the substituents on the phenyl ring. For example, in one study, 2-carboxamido phenyl urea showed a very high antioxidant potential with an IC₅₀ value of 1.39 ppm. researchgate.net The presence of the fluorophenyl group in this compound could modulate its antioxidant capacity, as halogen substitutions can significantly alter the electronic properties of the molecule and its ability to donate a hydrogen atom or stabilize a radical. Research on other nitrogen-containing heterocyclic compounds has also shown that these structures can exhibit significant antioxidant activity. mdpi.com

CompoundAntioxidant Activity (IC₅₀ Value)Reference
2-carboxy phenyl urea605.23 ppm researchgate.net
2-carboxy phenyl thiourea18.7 ppm researchgate.net
2-carboxamido phenyl urea1.39 ppm researchgate.net
4-carboxy phenyl thiourea43.79 ppm researchgate.net

Structure Activity Relationship Sar Studies and Lead Optimization of N 4 Fluorophenyl N 2 Pyridyl Urea Scaffolds

General Principles of Structural Modification for Activity Modulation

Structural modifications to the N-4-fluorophenyl-N'-2-pyridyl urea (B33335) scaffold are systematically undertaken to explore and enhance interactions with biological targets, thereby modulating activity. These modifications typically involve altering substituents on the aromatic rings, examining the role of specific atoms like fluorine, and evaluating the positioning of the nitrogen atom within the pyridine (B92270) ring.

The biological activity of pyridylurea derivatives can be significantly influenced by the nature and position of substituents on both the phenyl and pyridyl rings. nih.govnih.gov In the discovery of bacterial topoisomerase inhibitors, starting from a 1-ethyl-3-(2-pyridyl)urea fragment, the incorporation of acids and acid isosteres at the 5-position of the pyridine ring was shown to improve enzyme inhibition and confer antibacterial activity by bridging to a key asparagine residue. nih.gov Further substitution, such as adding a CF3-thiazole group at the 4-pyridyl position, enhanced inhibitory potency through favorable lipophilic interactions. nih.gov

General SAR studies on pyridine derivatives reveal that the presence and positioning of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. nih.gov Conversely, bulky groups or certain halogen atoms can sometimes lead to lower activity. nih.gov For a series of thieno[2,3-b]pyridines with a phenylacetamide moiety, it was found that having a substituent at the second position of the phenyl ring generally improved interaction with the target protein. mdpi.com

The following table summarizes findings on how substituent changes on related scaffolds can impact biological activity.

Scaffold PositionSubstituentObserved Effect on ActivityReference
Pyridine Ring (5-position)Acids / Acid IsosteresImproved enzyme inhibition and antibacterial activity. nih.gov
Pyridine Ring (4-position)CF3-ThiazoleImproved inhibitory potency. nih.gov
Phenyl Ring (General)Methoxy (-OCH3), Hydroxyl (-OH)Can enhance antiproliferative activity. nih.gov
Phenyl Ring (General)Halogens (F, Cl, Br, I)No significant difference in activity between different halogens at the same position. mdpi.com
Phenyl Ring (2-position)-CN, -NO2, -CF3, -CH3Improved interaction with the FOXM1-DBD target protein. mdpi.com

This table is illustrative, based on findings from related pyridine and phenylurea scaffolds.

The incorporation of a fluorine atom is a widely used strategy in medicinal chemistry to enhance a drug candidate's profile. researchgate.net In the context of the N-4-fluorophenyl-N'-2-pyridyl urea scaffold, the fluorine atom at the para-position of the phenyl ring plays a multifaceted role. researchgate.netnih.gov

Due to its high electronegativity and small size, fluorine can modulate the electronic properties of the molecule without adding significant steric bulk. nih.gov This can influence the pKa of nearby functional groups, which is critical for controlling physical properties and binding interactions. researchgate.net The carbon-fluorine (C-F) bond is exceptionally strong, which often enhances the metabolic stability of the compound by protecting a metabolically labile site from enzymatic degradation, thereby prolonging its therapeutic effect. nih.govnih.gov

Furthermore, the introduction of fluorine can significantly affect a molecule's lipophilicity, a key parameter for membrane permeability and solubility. nih.gov While fluorination of alkyl groups tends to reduce lipophilicity, fluoro-arenes are often more lipophilic. nih.gov Judicious placement of fluorine can therefore be used to optimize absorption, distribution, metabolism, and excretion (ADME) properties, improving bioavailability and cell penetration. researchgate.netnih.gov Studies on related compounds have shown that the presence of a halogen, such as fluorine, on the phenyl ring is essential for inhibitory effects on certain biological targets like equilibrative nucleoside transporters (ENTs). polyu.edu.hkfrontiersin.org

Property AffectedInfluence of Fluorine AtomReference(s)
Potency Can markedly affect potency through electronic modulation. researchgate.net
Metabolic Stability Increases stability due to the strong C-F bond, blocking metabolic sites. researchgate.netnih.govnih.gov
Membrane Permeability Can enhance permeability and cell penetration. researchgate.netnih.gov
Solubility Modulates lipophilicity, which can be optimized to improve solubility. nih.govnih.gov
Binding Affinity Can impart higher binding affinity to target proteins. nih.gov
pKa Modulation Alters the pKa of proximal functional groups due to its electron-withdrawing nature. researchgate.net

The position of the nitrogen atom in the pyridine ring is a crucial determinant of a molecule's biological activity and physicochemical properties. The nitrogen atom's lone pair of electrons can participate in hydrogen bonding, a key interaction with enzyme active sites. nih.gov It is often assumed that the pyridine nitrogen becomes protonated within these sites, allowing the ring to stabilize carbanionic intermediates and playing a critical role in controlling enzyme activity. rsc.org

In SAR studies comparing pyridylpiperazine ligands, the position of the nitrogen atom (2-pyridyl, 3-pyridyl, or 4-pyridyl) had a profound impact on receptor selectivity. nih.gov The study found that (2-pyridyl)piperazines favored σ₂ receptors, whereas the 3- and 4-pyridyl analogues favored σ₁ receptors, indicating that the 2-pyridyl configuration is optimal for developing selective ligands for certain targets. nih.gov This highlights that for the this compound scaffold, the 2-pyridyl nitrogen is not merely a structural feature but a key functional element that dictates specific molecular interactions and biological outcomes. Its position directly influences the molecule's ability to orient itself correctly within a binding pocket and engage in essential hydrogen bonds, thereby affecting both activity and solubility. rsc.orgnih.gov

Strategies for Lead Optimization

Lead optimization is a critical phase in drug discovery aimed at refining the properties of a promising lead compound to produce a clinical candidate. For this compound scaffolds, this involves strategies like structural simplification and bioisosteric replacement to enhance efficacy, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Structural simplification is a strategy employed to reduce the molecular complexity of a lead compound. Overly complex molecules often suffer from poor solubility, low permeability, and challenging synthesis. By systematically removing non-essential functional groups or simplifying complex ring systems, it is possible to improve a compound's "drug-likeness" without sacrificing potency. mdpi.com

For a scaffold like this compound, simplification might involve reducing the size of substituents on the aromatic rings or modifying them to be less lipophilic. The fragment-based drug discovery (FBDD) approach is an embodiment of this principle, starting with a simple, low-molecular-weight fragment and gradually adding functionality to improve binding affinity and activity. nih.gov The goal is to achieve an optimal balance between activity and physicochemical properties, such as those described by Lipinski's Rule of Five, to ensure better oral bioavailability and a more favorable pharmacokinetic profile.

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties to enhance the desired biological or physical characteristics of a compound. nih.govmdpi.com This technique is widely applied to urea-based scaffolds to overcome common liabilities such as poor solubility and metabolic instability. nih.gov

For the this compound scaffold, bioisosteric replacements can be considered for three main components:

The Urea Core: The central urea moiety can be replaced with other groups that mimic its hydrogen bonding capabilities. nih.gov For instance, squaramides have been successfully used as urea bioisosteres, as they can form strong hydrogen bonds and may offer improved properties. nih.gov

The Phenyl Side Chain: The 4-fluorophenyl ring can be replaced with other aromatic or heteroaromatic systems. For example, replacing it with a different halogenated phenyl ring (e.g., chlorophenyl) or a heterocyclic ring could modulate potency and selectivity. nih.gov

The Pyridyl Side Chain: The 2-pyridyl ring could be exchanged for other nitrogen-containing heterocycles, such as a pyrimidine (B1678525) or a pyrazine, to fine-tune interactions with the target and alter properties like basicity and solubility. researchgate.net

These replacements allow chemists to explore new chemical space, improve ADME properties, and potentially generate novel intellectual property while retaining the core pharmacophoric interactions of the original lead compound. nih.govosti.gov

Pharmacophore-Oriented Molecular Design Principles

Pharmacophore modeling is a cornerstone of modern drug discovery, providing a three-dimensional abstract representation of the key molecular features essential for a molecule's biological activity. dovepress.comnih.gov For the this compound scaffold, a pharmacophore model would typically be generated based on the collective features of a series of active analogues. This model serves as a qualitative and quantitative guide for the design of new compounds with potentially improved activity.

The key pharmacophoric features of the this compound scaffold can be hypothesized as follows:

Hydrogen Bond Donors and Acceptors: The urea moiety is a critical pharmacophoric element, with the two N-H groups acting as hydrogen bond donors and the carbonyl oxygen serving as a hydrogen bond acceptor. These interactions are often crucial for anchoring the ligand within the active site of a target protein. The nitrogen atom in the 2-pyridyl ring can also act as a hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: Both the 4-fluorophenyl and the 2-pyridyl rings represent significant aromatic and hydrophobic regions. These can engage in π-π stacking or hydrophobic interactions with corresponding residues in the target's binding pocket. The fluorine atom on the phenyl ring can modulate the electronic properties of the ring and may participate in specific interactions.

3D Spatial Arrangement: The relative orientation of the phenyl and pyridyl rings, along with the hydrogen bonding groups, defines the three-dimensional shape of the molecule. This spatial arrangement must be complementary to the topology of the target's active site for effective binding. The dihedral angle between the two rings is a key conformational parameter. researchgate.netresearchgate.net

A hypothetical pharmacophore model for an this compound-based inhibitor might include features as detailed in the table below.

Pharmacophoric FeatureCorresponding Structural MoietyPotential Interaction
Hydrogen Bond DonorUrea N-HInteraction with backbone carbonyl or acidic residues
Hydrogen Bond DonorUrea N-HInteraction with backbone carbonyl or acidic residues
Hydrogen Bond AcceptorUrea C=OInteraction with backbone N-H or basic residues
Hydrogen Bond AcceptorPyridyl NitrogenInteraction with hydrogen bond donor residues
Aromatic Ring4-Fluorophenyl Ringπ-π stacking, hydrophobic interactions
Aromatic Ring2-Pyridyl Ringπ-π stacking, hydrophobic interactions

This model can then be used in virtual screening campaigns to identify novel compounds from large chemical databases that match the pharmacophoric query, or to guide the modification of the existing scaffold. dovepress.com

Rational Drug Design Approaches for this compound Analogues

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target. nih.govbirmingham.ac.uk For this compound analogues, this approach involves iterative cycles of design, synthesis, and biological evaluation to optimize the lead compound.

Systematic Modification of the Scaffold:

A fragment-based or systematic modification approach is often employed, where each part of the this compound scaffold is altered to probe its contribution to the biological activity. nih.gov

Modification of the Phenyl Ring: The 4-fluorophenyl ring can be systematically modified to explore the effects of different substituents on activity. The position and electronic nature of the substituents are critical. For instance, moving the fluorine atom to the meta or ortho position, or replacing it with other electron-withdrawing or electron-donating groups, can significantly impact binding affinity and selectivity.

Modification of the Pyridyl Ring: Similarly, substitutions on the pyridyl ring can be explored. Introducing small alkyl or halogen groups at positions 3, 4, 5, or 6 of the pyridine ring can alter the electronic distribution and steric profile of this moiety, potentially leading to improved interactions with the target.

Alterations to the Urea Linker: The urea linker is often considered a key interaction hub. While replacement of the urea with thiourea (B124793) or carbamate (B1207046) has been shown to decrease activity in some series of urea-based compounds, subtle modifications like N-methylation could be explored, although this often leads to a reduction in potency due to the loss of a hydrogen bond donor. nih.gov

Illustrative SAR Data for Hypothetical Analogues:

The following table provides a hypothetical representation of how systematic modifications to the this compound scaffold might influence biological activity, based on general principles of medicinal chemistry.

CompoundR1 (Phenyl Ring)R2 (Pyridyl Ring)LinkerHypothetical Relative ActivityRationale for Activity Change
Lead Compound4-FH-NH-CO-NH-1Baseline activity
Analogue 14-ClH-NH-CO-NH-1.2Increased hydrophobicity and potential for halogen bonding
Analogue 24-OCH3H-NH-CO-NH-0.7Electron-donating group may be unfavorable for binding
Analogue 32,4-diFH-NH-CO-NH-1.5Additional fluorine may enhance binding affinity
Analogue 44-F5-Cl-NH-CO-NH-2.0Substitution on pyridyl ring may access a new binding pocket
Analogue 54-FH-NH-CS-NH-0.2Thiourea may have altered geometry and hydrogen bonding capacity nih.gov
Analogue 64-FH-N(CH3)-CO-NH-0.4Loss of a hydrogen bond donor nih.gov

These rational design approaches, guided by pharmacophore modeling and iterative synthesis and testing, are crucial for the optimization of this compound analogues into potent and selective drug candidates.

Future Directions and Emerging Research Perspectives

Exploration of Novel and Green Synthetic Routes for N-4-fluorophenyl-N'-2-pyridyl Urea (B33335)

The synthesis of urea derivatives, a cornerstone of medicinal chemistry, has traditionally relied on methods involving hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov The drive towards sustainable and environmentally benign chemistry is fueling the exploration of novel and greener synthetic pathways.

Future research for synthesizing N-4-fluorophenyl-N'-2-pyridyl urea is expected to focus on adopting greener principles. This includes the use of safer, less toxic alternatives to traditional reagents. acs.org One promising avenue is the use of N,N′-Carbonyldiimidazole (CDI), a crystalline solid that serves as a phosgene equivalent but avoids the production of chlorinated byproducts. nih.gov Another innovative approach involves using hypervalent iodine reagents, such as PhI(OAc)₂, to mediate the coupling of amides and amines under mild, metal-free conditions, which is ideal for late-stage functionalization. mdpi.com

Furthermore, the broader field of green urea production offers valuable insights. Strategies include utilizing green ammonia (B1221849) produced via water electrolysis powered by renewable energy and sourcing carbon dioxide from non-fossil-fuel, carbon-neutral sources like biomass or direct air capture. researchgate.netrsc.org Electrocatalytic methods, which can produce urea from nitrate (B79036) and CO₂ at ambient temperatures, represent a paradigm shift in synthesis that could be adapted for complex derivatives. springernature.com An efficient and environmentally friendly protocol for pyridin-2-yl ureas has been developed using phenyl carbonochloridate (B8618190) as an activator, highlighting a move towards more sustainable specific syntheses. nih.gov

Synthetic Route Category Method Key Reagents/Conditions Advantages/Rationale for Future Use Reference
Traditional Routes Phosgene-based SynthesisAmines, phosgene (or equivalents like triphosgene), baseWell-established, efficient for symmetrical ureas nih.gov
Isocyanate-based SynthesisAmine, isocyanateCommon method for unsymmetrical ureas mdpi.com
Emerging Green Routes Safer Reagent SubstitutionN,N′-Carbonyldiimidazole (CDI)Crystalline solid, avoids chlorinated byproducts, less toxic nih.gov
Hypervalent Iodine-Mediated CouplingAmide, amine, PhI(OAc)₂Metal-free, mild conditions, good functional group tolerance mdpi.com
Green Activator for Pyridyl UreasPhenyl carbonochloridateMore environmentally friendly activator nih.gov
ElectrocatalysisNitrate (NO₃⁻), CO₂, In(OH)₃ nanocatalyst, renewable electricitySustainable, uses wastewater components, ambient conditions springernature.com
Full Green Process IntegrationGreen hydrogen, captured CO₂, Stamicarbon/Saipem technologyReduces fossil fuel dependency and global warming potential rsc.orgureaknowhow.com

Integration of Advanced Computational Methods in Drug Design and Optimization

The integration of advanced computational methods is revolutionizing drug discovery by enabling the rapid and cost-effective design and optimization of lead compounds. nih.govfrontiersin.org For this compound, these in silico tools are indispensable for predicting and refining its biological activity.

Molecular docking is a fundamental technique used to predict the binding orientation of a ligand within a target protein's active site. mdpi.comnih.gov This allows researchers to visualize key interactions, such as the hydrogen bonds that the urea moiety is adept at forming, and to design analogues with improved affinity and selectivity. nih.govresearchgate.net For instance, docking studies have been crucial in elucidating the binding mechanisms of urea derivatives against targets like bacterial penicillin-binding proteins and anticancer targets like protein kinases. mdpi.comnih.gov

Beyond static docking, molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of the ligand-protein complex over time. mdpi.com This can reveal conformational changes and solvent interactions that are critical for binding but missed by rigid docking. For pyridin-2-yl urea inhibitors, sophisticated methods like absolute protein–ligand binding free energy calculations have been employed to differentiate between potential binding modes with greater accuracy. nih.gov Quantitative Structure-Activity Relationship (QSAR) models further add to the computational toolkit, creating statistical models that correlate chemical structures with biological activities, guiding the synthesis of more potent compounds. nih.gov

Computational Method Application in Drug Design for Urea Derivatives Specific Insights Gained Reference
Molecular Docking Predicting binding modes and intermolecular interactions with target proteins.Elucidating binding with bacterial proteins (e.g., PBP1a) and kinases; guiding structural modifications. mdpi.comnih.govacs.org
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the ligand-receptor complex over time.Understanding enzyme-ligand complex stability, solvent effects, and conformational flexibility. mdpi.com
Binding Free Energy Calculations Quantitatively predicting the binding affinity of a ligand to its target.Validating docking poses and providing more accurate potency predictions for novel inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Developing mathematical models to correlate chemical features with biological activity.Identifying key structural features required for antimalarial activity in urea-substituted pyrimidines. nih.gov
Pharmacokinetic (ADME) Prediction In silico filtering of compounds based on absorption, distribution, metabolism, and excretion properties.Ensuring drug candidates possess favorable Lipinski and Veber rule characteristics for oral bioavailability. mdpi.com

Discovery and Validation of New Biological Targets for Urea Derivatives

The urea scaffold is a privileged structure in medicinal chemistry, capable of interacting with a multitude of biological targets due to its hydrogen bonding capabilities. nih.govresearchgate.net While kinases remain a primary focus for diaryl ureas like this compound, ongoing research is continually uncovering and validating new targets across various disease areas. nih.gov

In oncology, beyond well-established kinases like VEGFR, RAF, and PDGFR, newer targets such as Apoptosis signal-regulating kinase 1 (ASK1) and Fibroblast growth factor receptor 4 (FGFR4) have emerged for which specific pyridyl urea and naphthyridyl-urea inhibitors have been developed. nih.govnih.gov The exploration of urea derivatives as inhibitors of enzymes involved in epigenetic regulation or DNA repair, such as O6-alkylguanine-DNA alkyltransferase, also presents a promising frontier. frontiersin.org

The utility of urea derivatives extends far beyond cancer. In the realm of infectious diseases, new urea compounds have shown potent activity against multidrug-resistant bacteria like Acinetobacter baumannii by targeting essential bacterial enzymes. mdpi.comnih.gov Other validated or emerging targets for various urea derivatives include soluble epoxide hydrolase (sEH) for anti-inflammatory applications and p38 MAP kinase for inflammatory and neurodegenerative diseases. mdpi.com This diversification of targets underscores the versatility of the urea functional group and opens up new therapeutic possibilities.

Biological Target Class Specific Target Example(s) Associated Therapeutic Area Relevance for Urea Derivatives Reference
Protein Kinases VEGFR-2, RAF, ASK1, c-Met, FGFR4Oncology, InflammationThe diaryl urea motif is a classic hinge-binding pharmacophore for many kinase inhibitors. nih.govnih.govmdpi.comnih.gov
Bacterial Enzymes Penicillin-Binding Proteins (PBPs), DNA GyraseInfectious Diseases (Antimicrobial)Urea derivatives are being developed as novel antibiotics to combat resistant strains. nih.govnih.gov
Hydrolases Soluble Epoxide Hydrolase (sEH)Inflammation, HypertensionUrea-based compounds are potent inhibitors, modulating lipid signaling pathways. mdpi.com
Transferases O6-alkylguanine-DNA alkyltransferaseOncologyNitrosoureas like Lomustine function by alkylating DNA and inhibiting this DNA repair enzyme. frontiersin.org
Carbonic Anhydrases CA IX, CA XIIOncologySulfonamide-bearing urea derivatives can selectively target tumor-associated CA isoforms. mdpi.com

Development of this compound Analogues for Underexplored Therapeutic Areas

While the primary research focus for pyridyl ureas has been oncology, the structural and electronic features of this compound make it an attractive scaffold for developing analogues for underexplored therapeutic areas. The future of this compound class lies in leveraging existing biological knowledge to probe novel disease indications.

One such area is neurodegenerative diseases . Kinases, the traditional targets of diaryl ureas, are also deeply implicated in the pathology of diseases like Alzheimer's and Parkinson's. Developing analogues that can cross the blood-brain barrier and selectively modulate CNS-specific kinases is a significant but potentially rewarding challenge. Furthermore, the structural similarity to pyrazolyl-ureas, which have shown anticonvulsant activity, suggests a potential role in treating epilepsy or other neurological excitability disorders. mdpi.com

Another promising frontier is inflammatory and autoimmune diseases . The target ASK1, for which pyridin-2-yl urea inhibitors have been designed, is a key mediator of stress and inflammatory signaling pathways. nih.gov This provides a direct rationale for developing analogues of this compound as anti-inflammatory agents for conditions like rheumatoid arthritis or inflammatory bowel disease.

Finally, the proven efficacy of some urea derivatives against challenging pathogens suggests a broader role in infectious diseases . nih.gov Designing analogues with potent activity against viral or parasitic targets, such as those responsible for sleeping sickness where the urea-based drug suramin (B1662206) has been effective, could address significant unmet medical needs. nih.gov

Underexplored Therapeutic Area Rationale for Exploration Potential Biological Targets Reference
Neurodegenerative Diseases Kinases are implicated in neuro-pathology; related urea scaffolds show anticonvulsant effects.Glycogen synthase kinase 3 (GSK-3), Cyclin-dependent kinase 5 (CDK5) frontiersin.orgmdpi.com
Inflammatory/Autoimmune Diseases Key targets like ASK1 are involved in inflammatory cascades.Apoptosis signal-regulating kinase 1 (ASK1), p38 MAP kinase nih.govmdpi.com
Infectious Diseases (Antiviral/Antiparasitic) Proven success of urea-based drugs (e.g., suramin); need for novel antimicrobial mechanisms.Viral proteases, parasitic kinases, enzymes unique to pathogens. nih.govnih.gov
Metabolic Disorders Some urea derivatives (e.g., Glibenclamide) are effective antidiabetic agents.ATP-sensitive potassium channels, other metabolic enzymes. nih.gov

Synergistic Approaches Combining Synthetic Chemistry and In Silico Modeling

The future of efficient drug discovery lies in the tight integration of synthetic chemistry and in silico modeling. This synergistic approach creates a powerful, iterative cycle of design, synthesis, and testing that can significantly accelerate the journey from a hit compound to a clinical candidate. For this compound, this strategy is paramount for unlocking its full therapeutic potential.

The process begins with an in silico design phase, where computational tools are used to hypothesize novel analogues. mdpi.com Based on the crystal structure or a homology model of a chosen biological target (Section 7.3), molecular docking can predict which modifications to the this compound scaffold would enhance binding affinity. nih.gov QSAR models can then prioritize these virtual compounds based on predicted activity. nih.gov

Next, the most promising candidates are synthesized using the most efficient and sustainable methods available (Section 7.1). mdpi.comnih.gov This crucial step transforms virtual designs into tangible molecules for biological evaluation. The synthesized compounds are then subjected to a battery of in vitro assays to determine their actual potency, selectivity, and cellular activity.

The data from this biological testing is then fed back to refine the computational models. This feedback loop is the core of the synergistic approach. If a compound is more or less active than predicted, the model is adjusted to better reflect the real-world structure-activity relationship. This improved model is then used to design a new, more refined generation of compounds, and the cycle repeats. This iterative optimization, which has been successfully applied to develop kinase inhibitors and other therapeutics, ensures that synthetic efforts are focused on the most promising chemical space, saving time, resources, and ultimately leading to better-optimized drug candidates. nih.govresearchgate.net

Q & A

Q. How to address discrepancies in solubility data across studies?

  • Methodology :
  • Standardize solvent systems (e.g., DMSO stock solutions diluted in PBS) .
  • Validate via nephelometry (light scattering at 600 nm) to detect aggregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.